3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
Overview
Description
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a fine chemical product with a structural formula of C8H14BrNOS. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide. The reaction is typically carried out in a sealed reactor under the protection of inert gases. The reaction conditions include a temperature range of 50 to 100°C and a reaction time of 2 to 6 hours . After the reaction, the product is obtained through crystallization and separation processes.
Industrial Production Methods
For industrial production, the method involves refluxing 5-(2-hydroxyethyl)-4-methylthiazole with monobromethane in acetonitrile solution for 24 hours. This method, however, has limitations such as high energy consumption and long production cycles . An improved method involves using a reaction device with a temperature control meter and a low-pressure safety valve to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide undergoes various chemical reactions, including substitution reactions. The compound reacts with different reagents under specific conditions to form various products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ethyl bromide and acetonitrile. The reactions are typically carried out under reflux conditions with temperatures ranging from 50 to 100°C .
Major Products Formed
The major product formed from the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide is this compound .
Scientific Research Applications
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a catalyst in certain reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(2-ethoxy)-4-methylthiazole bromide
- 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazole
Uniqueness
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is unique due to its specific structural properties and reactivity. It offers advantages in terms of production efficiency and safety compared to similar compounds .
Properties
IUPAC Name |
2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQRQMLWZJQQKS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CSC(=C1C)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968844 | |
Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54016-70-5 | |
Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54016-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054016705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in atorvastatin synthesis?
A: this compound acts as a catalyst in the Stetter condensation reaction, a crucial step in synthesizing atorvastatin []. This reaction involves the coupling of a Michael acceptor (in this case, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzene[3-14C]butaneamide) with an aldehyde (p-fluorobenzaldehyde) to form a 1,4-dicarbonyl compound, a key intermediate in the multi-step synthesis of atorvastatin.
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